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The development of antiviral therapies is a critical endeavor in modern medicine. However,

ensuring the cardiac safety of these potent agents is paramount. This guide provides an

objective comparison of the cardiotoxicity of two nucleotide analogue inhibitors of the hepatitis

C virus (HCV) NS5B polymerase: BMS-986094, a compound whose development was halted

due to cardiac adverse events, and sofosbuvir, an approved and widely used antiviral. This

analysis is supported by clinical and preclinical experimental data to inform future drug

development and research.

Executive Summary
BMS-986094 demonstrated significant cardiotoxicity in clinical trials, leading to its

discontinuation. In a phase 2 study, a notable percentage of patients experienced cardiac

dysfunction, including severe decreases in left ventricular ejection fraction (LVEF) and one

fatality.[1][2] In contrast, large-scale analyses of clinical trial data for sofosbuvir have not

indicated an increased risk of cardiac events.[3] The primary cardiac concern with sofosbuvir

has been the occurrence of severe bradycardia when co-administered with amiodarone.[4][5]

[6] Preclinical studies using human induced pluripotent stem cell-derived cardiomyocytes

(hiPSC-CMs) corroborate these clinical findings, showing direct cardiotoxic effects of BMS-
986094 on cardiomyocyte function, while sofosbuvir shows minimal impact.[7][8]
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The following tables summarize the key quantitative findings from clinical and preclinical

studies on the cardiotoxicity of BMS-986094 and sofosbuvir.

Table 1: Clinical Cardiotoxicity Data

Parameter BMS-986094 Sofosbuvir

Primary Adverse Cardiac

Event

Decreased Left Ventricular

Ejection Fraction (LVEF), Heart

Failure

Symptomatic Bradycardia

(primarily with amiodarone co-

administration)

Incidence of Cardiac

Dysfunction

14 out of 34 patients in a

phase 2 trial showed evidence

of cardiac dysfunction.[1]

No significant increase in

cardiac events in a meta-

analysis of 6 randomized

controlled trials (2346

patients).[3]

Severity of Cardiac Events

6 patients with severe LV

dysfunction (LVEF <30%), 8

with moderate LV dysfunction

(LVEF 30%-50%), and 1 death.

[1]

Case reports of severe,

sometimes fatal, bradycardia

when used with amiodarone.

[4][6]

Table 2: Preclinical Cardiotoxicity Data (hiPSC-CMs)

Parameter BMS-986094 Sofosbuvir

Effect on Cardiomyocyte

Contractility

Induced contraction

dysfunction at concentrations

of 0.3–3 µM.[7]

Little to no effect on

contractility.[7]

Effect on Calcium Transients

Decreased calcium transient

amplitude in a concentration-

and time-dependent manner.

[7]

Little to no effect on calcium

transients.[7]

Effective Concentration for

Toxicity

Effects on electrophysiologic

function observed at 80 nM in

a 14-day study.[9]

Negligible effects on

electrophysiology when

administered alone.[10]
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Experimental Protocols
In Vitro Cardiotoxicity Assessment using human iPS
Cell-derived Cardiomyocytes (hiPSC-CMs)
This experimental approach was pivotal in elucidating the differential cardiotoxic profiles of

BMS-986094 and sofosbuvir.

Cell Culture: Commercially available hiPSC-CMs were cultured as a monolayer.

Drug Exposure: The hiPSC-CMs were exposed to varying concentrations of BMS-986094
(ranging from approximately 80 nM to 3 µM) or sofosbuvir for extended periods, typically a

minimum of 4 days and up to 14 days, with fresh drug and medium supplied every 2-3 days.

[7][9]

Functional Assessment:

Contractility Analysis: Motion imaging analysis was used to assess the contractility of the

cardiomyocytes. This involved capturing video recordings of the beating cells and

analyzing the motion vectors to quantify contraction and relaxation velocities.

Electrophysiology: A microelectrode array (MEA) assay was employed to measure the

electrophysiologic function of the cardiomyocyte monolayer. This technique records

extracellular field potentials, providing information on beat rate, field potential duration (an

indicator of action potential duration), and arrhythmic events.[9]

Calcium Imaging: A calcium-sensitive fluorescent dye (e.g., Cal-520™ AM) was used to

visualize and quantify intracellular calcium transients.[11] Changes in fluorescence

intensity correspond to the rise and fall of intracellular calcium levels during excitation-

contraction coupling.[7]

Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) was

performed to measure the expression levels of genes involved in calcium handling, such as

CACNA1C (encoding the alpha-1 subunit of the L-type calcium channel), RYR2 (encoding

the ryanodine receptor 2), and NCX1 (encoding the sodium-calcium exchanger 1).[7]
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The cardiotoxic mechanisms of BMS-986094 and the sofosbuvir-amiodarone interaction

appear to be distinct, with both converging on the disruption of calcium signaling, a critical

process in cardiac muscle function.

BMS-986094: Impaired Calcium Handling
BMS-986094-induced cardiotoxicity is primarily attributed to a disruption of intracellular calcium

homeostasis. Experimental evidence indicates that BMS-986094 leads to a decrease in the

amplitude of calcium transients in cardiomyocytes.[7][8] This is further supported by the finding

that BMS-986094 inhibits the expression of key genes involved in calcium handling.[7] The

reduction in calcium available for myofilament interaction directly impairs the contractile force of

the cardiomyocytes, leading to the observed decrease in LVEF.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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